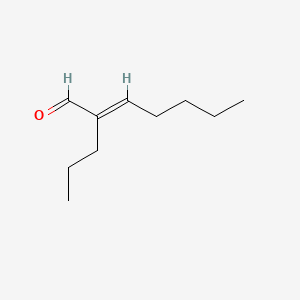

2-Heptenal, 2-propyl-

Description

Nomenclature and Structural Characteristics of 2-Propyl-2-heptenal

IUPAC Naming Conventions and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-propylhept-2-enal . nih.gov However, it is also known by several synonyms, which are frequently encountered in scientific literature and commercial contexts. These include:

2-Heptenal, 2-propyl- cymitquimica.comnih.govguidechem.com

2-Propyl-2-hepten-1-al cymitquimica.comguidechem.com

(Z)-2-propylhept-2-enal cymitquimica.comnih.gov

2-(n-Propyl)-2-heptenal cymitquimica.comguidechem.com

The compound is assigned the CAS Registry Number 34880-43-8 . cymitquimica.comnih.govguidechem.com

Classification within Unsaturated Aldehydes (Alkenals)

2-Propyl-2-heptenal belongs to the class of organic compounds known as unsaturated aldehydes , or more specifically, alkenals . ontosight.ai This classification arises from the presence of two key functional groups in its molecular structure: an aldehyde group (-CHO) and a carbon-carbon double bond (C=C). ontosight.ai The general formula for 2-propyl-2-heptenal is C₁₀H₁₈O. cymitquimica.comguidechem.com

Alkenals are known for their characteristic reactivity, which is a composite of the reactions typical of both aldehydes and alkenes. The aldehyde group can undergo nucleophilic addition and oxidation, while the double bond is susceptible to electrophilic addition and polymerization. smolecule.com The conjugation of the double bond with the carbonyl group in α,β-unsaturated aldehydes like 2-propyl-2-heptenal imparts unique chemical properties and reactivity.

Structural Features and Stereochemical Considerations (E/Z Isomerism)

The structure of 2-propyl-2-heptenal consists of a seven-carbon heptenal backbone with a propyl group attached to the second carbon atom. cymitquimica.comontosight.ai The double bond is located between the second and third carbon atoms of the heptene (B3026448) chain.

A crucial aspect of the structure of 2-propyl-2-heptenal is the potential for E/Z isomerism around the C2=C3 double bond. This type of stereoisomerism arises from the restricted rotation about the double bond and the presence of different substituents on each of the double-bonded carbon atoms.

The (E)-isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond.

The (Z)-isomer (from the German zusammen, meaning together) has the higher priority groups on the same side of the double bond.

Research has shown that the synthesis of 2-propyl-2-heptenal can result in a mixture of E/Z isomers, with the (Z)-isomer often being the predominant form. imreblank.ch For instance, one study reported a GC ratio for E/Z isomers of 0.3/99.7, indicating a high selectivity for the (Z)-isomer. imreblank.ch Another study involving the aldol (B89426) condensation of pentanal and hexanal (B45976) also produced E/Z isomers of 2-propyl-2-heptenal, with the E isomer being more abundant in that particular reaction. acs.org

Historical Context and Initial Investigations of 2-Propyl-2-heptenal

The primary method for synthesizing 2-propyl-2-heptenal is through the aldol condensation of n-valeraldehyde (pentanal). smolecule.com This reaction involves the self-condensation of pentanal under basic conditions, followed by dehydration to form the α,β-unsaturated aldehyde. smolecule.com Studies have explored the use of various catalysts, including homogeneous bases like sodium hydroxide (B78521) (NaOH) and heterogeneous catalysts like titanium dioxide (TiO₂), to optimize the reaction conditions and improve the yield and selectivity of 2-propyl-2-heptenal. smolecule.comacs.org Research has investigated the role of acidic and basic sites on the catalyst surface in driving this condensation reaction. acs.org

Early investigations into 2-propyl-2-heptenal were likely driven by its potential applications as an intermediate in the chemical industry. Its structural similarity to other commercially important aldehydes suggested its utility in the synthesis of plasticizers and fragrances. smolecule.com For example, it serves as a precursor for the production of 2-propylheptanol, an alcohol used in the manufacture of plasticizers like bis(2-propylheptyl) phthalate (B1215562) (DPHP). google.com

Broad Significance and Research Trajectories in Contemporary Chemical and Biological Sciences

The significance of 2-propyl-2-heptenal in contemporary research spans several scientific disciplines.

In organic synthesis , it continues to be a valuable building block. ontosight.ai Its aldehyde and alkene functionalities allow for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various addition reactions. smolecule.com

In the field of food chemistry and sensory science , 2-propyl-2-heptenal has been identified as a product of the aldol condensation of pentanal, which can form in plant-based protein sources. acs.orgacs.org Its presence can contribute to the off-notes in these products. acs.org Studies have determined the odor thresholds of 2-propyl-2-heptenal and related compounds to understand their impact on food flavor. imreblank.chacs.org

From a biological perspective , 2-propyl-2-heptenal has been identified as a metabolic by-product of unsaturated fatty acid metabolism leading to oxylipins. cymitquimica.comchemicalbook.com It has also been found as a natural product in the plant Plectranthus glabratus, suggesting a potential role in the plant's biological processes. smolecule.com Further research is exploring its potential bioactivity. smolecule.com

The compound has also been noted as an impurity in the pharmaceutical Brivaracetam, highlighting its relevance in pharmaceutical quality control .

Structure

2D Structure

3D Structure

Properties

CAS No. |

64935-37-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-2-propylhept-2-enal |

InChI |

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8+ |

InChI Key |

GADNZGQWPNTMCH-CSKARUKUSA-N |

Isomeric SMILES |

CCCC/C=C(\CCC)/C=O |

Canonical SMILES |

CCCCC=C(CCC)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Transformations of 2 Propyl 2 Heptenal

Established Organic Synthesis Routes for 2-Propyl-2-heptenal Production

The production of 2-propyl-2-heptenal relies on a few key, high-yielding synthetic strategies. These methods are designed for efficiency and scalability, catering to the industrial demand for this compound and its derivatives.

Aldol (B89426) Condensation Reactions from Aldehyde Precursors

The cornerstone of 2-propyl-2-heptenal synthesis is the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This process typically starts from C5 aldehydes, which act as both the nucleophilic enolate donor and the electrophilic carbonyl acceptor.

The most direct and common method for producing 2-propyl-2-heptenal is the self-aldol condensation of n-valeraldehyde (also known as pentanal). In this reaction, two molecules of pentanal react in the presence of a catalyst. One molecule forms an enolate which then attacks the carbonyl carbon of a second molecule. The resulting aldol addition product, 2-propyl-3-hydroxyheptanal, readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the more stable α,β-unsaturated aldehyde, 2-propyl-2-heptenal.

This reaction is a staple in industrial processes for producing C10 derivatives. For instance, the subsequent hydrogenation of 2-propyl-2-heptenal yields 2-propylheptanol, an alcohol used as a starting material for PVC plasticizers. Industrially, this condensation is often catalyzed by aqueous sodium hydroxide (B78521) (NaOH). However, this method can lead to issues with corrosion and may exhibit poor product selectivity. Heterogeneous catalysts, such as titanium dioxide (TiO2), have been shown to be highly efficient alternatives.

| Parameter | Value |

|---|---|

| Catalyst | Nano-TiO₂ (anatase) |

| Catalyst Loading | 15 wt % |

| Reaction Temperature | 190 °C |

| Reaction Time | 10 h |

| n-Valeraldehyde Conversion | 94.6% |

| 2-Propyl-2-heptenal Yield | 93.7% |

| 2-Propyl-2-heptenal Selectivity | 99.1% |

When two different carbonyl compounds, both possessing α-hydrogens, are used in an aldol condensation, it is termed a mixed or crossed aldol condensation. If n-valeraldehyde were to react with another aliphatic aldehyde like hexanal (B45976), a complex mixture of products would be expected. This is because both aldehydes can act as the enolate donor and the electrophilic acceptor, leading to four potential products.

For example, in a reaction between aldehyde A (n-valeraldehyde) and aldehyde B (hexanal):

A can react with A (self-condensation) to form 2-propyl-2-heptenal.

B can react with B (self-condensation) to form 2-butyl-2-octenal.

A (as enolate) can react with B to form a crossed-aldol product.

B (as enolate) can react with A to form another crossed-aldol product.

| Enolate Donor | Carbonyl Acceptor | Resulting Product Type |

|---|---|---|

| n-Valeraldehyde | n-Valeraldehyde | Self-Condensation Product (2-Propyl-2-heptenal) |

| Hexanal | Hexanal | Self-Condensation Product (2-Butyl-2-octenal) |

| n-Valeraldehyde | Hexanal | Mixed-Condensation Product |

| Hexanal | n-Valeraldehyde | Mixed-Condensation Product |

Due to the difficulty in separating these products, mixed aldol condensations are generally not considered a practical route for the clean synthesis of a single compound like 2-propyl-2-heptenal unless specific conditions are met to favor one reaction pathway significantly. For instance, research on the reaction of n-pentanal with 2-methylbutanal showed that n-pentanal reacted with itself at a much faster rate, making the self-condensation product, 2-propyl-2-heptenal, the predominant one.

Hydroformylation and Oxo Process Derived Routes

On an industrial scale, the precursor for 2-propyl-2-heptenal, n-valeraldehyde, is often produced through the hydroformylation of butenes, a process also known as the oxo synthesis or oxo process. This technology is a cornerstone of the chemical industry for converting alkenes into aldehydes.

The process involves reacting butenes (typically from a C4 raffinate stream) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction yields valeraldehyde (B50692) (pentanal). This aldehyde is then subjected to an aldolization reaction, as described previously, to produce 2-propyl-2-heptenal. The entire sequence, from butene to the final product, represents a multi-step industrial pathway. This integrated process is a key route for manufacturing plasticizer alcohols, where the 2-propyl-2-heptenal is hydrogenated to 2-propylheptanol.

Alternative Synthetic Pathways and Derivations

The dominant and most economically viable routes for the synthesis of 2-propyl-2-heptenal remain centered on the aldol condensation of n-valeraldehyde, which itself is often derived from the hydroformylation of butenes. While other theoretical synthetic pathways could be devised in a laboratory setting, they are not widely documented or utilized for the practical production of this specific compound. The efficiency and high selectivity of the established methods make them the preferred choice for both research and industrial applications.

Catalytic Systems for Enhanced 2-Propyl-2-heptenal Synthesis

The choice of catalyst is critical in the synthesis of 2-propyl-2-heptenal, as it dictates the reaction's efficiency, selectivity, and environmental impact. While traditional homogeneous catalysts are effective, research has focused on developing more robust and reusable heterogeneous systems.

Aqueous sodium hydroxide (NaOH) is a conventional catalyst used for the industrial-scale aldol condensation of valeraldehyde. While effective, it presents challenges such as reactor corrosion and can result in lower product selectivity.

To overcome these limitations, heterogeneous catalysts have been investigated extensively. Titanium dioxide (TiO₂), particularly in its anatase nanocrystal form, has emerged as a highly efficient and reusable catalyst for the self-condensation of n-valeraldehyde. Studies have shown that under optimized conditions—a reaction temperature of 190 °C, a reaction time of 10 hours, and a catalyst loading of 15% by weight—a 94.6% conversion of n-valeraldehyde can be achieved with a 99.1% selectivity towards 2-propyl-2-heptenal.

Interestingly, the catalytic activity of TiO₂ in this reaction has been a subject of investigation. While some literature suggests a base-catalyzed mechanism, other studies provide evidence that the reaction is primarily acid-catalyzed. Experiments using probe molecules to poison either acidic or basic sites on the TiO₂ surface confirmed the crucial role of acid sites in promoting the self-condensation of n-valeraldehyde. The catalyst's reusability has also been demonstrated, with the ability to be used for at least four cycles without a significant drop in performance. Other catalytic systems, such as ruthenium-containing hydrotalcite (Ru-HT), have also been explored as bi-functional catalysts for carrying out the aldol condensation and subsequent hydrogenation in a single pot.

Heterogeneous Catalysis (e.g., TiO₂, Ni-IL/SiO₂, ZrO₂)

Heterogeneous catalysis plays a pivotal role in the synthesis of 2-propyl-2-heptenal, primarily through the self-aldol condensation of valeraldehyde (pentanal). This approach offers significant advantages, including ease of catalyst separation and potential for continuous processing. Metal oxides, in particular, have been extensively investigated for their catalytic activity.

Titanium Dioxide (TiO₂): TiO₂ serves as a robust catalyst for the aldol condensation of aldehydes. Its surface possesses both Lewis and Brønsted acid sites, which are crucial for the reaction mechanism. The Lewis acid sites are believed to activate the carbonyl group of one aldehyde molecule, making it more susceptible to nucleophilic attack by the enolate formed from a second aldehyde molecule. Studies on analogous aldehyde condensations have shown that the catalytic performance of TiO₂ is influenced by its crystalline structure and surface properties. For instance, in the self-condensation of n-valeraldehyde, the interaction between the carbonyl oxygen and surface Ti⁴⁺ sites is a key step researchgate.net.

Nickel-Ionic Liquid/Silica (B1680970) (Ni-IL/SiO₂): A novel approach involves the use of a silica-immobilized nickel and acid ionic liquid (Ni-IL/SiO₂) catalyst. This bifunctional catalyst is designed for the one-pot synthesis of 2-propylheptanol from n-valeraldehyde, a process where 2-propyl-2-heptenal is a key intermediate. The acidic ionic liquid component facilitates the aldol condensation of n-valeraldehyde to form 2-propyl-2-heptenal, while the nickel component subsequently hydrogenates the unsaturated aldehyde. This integrated approach can streamline the production process, reducing the need for intermediate separation steps.

Zirconium Dioxide (ZrO₂): Zirconia is another effective heterogeneous catalyst for aldol condensation, owing to its tunable acid-base properties. The surface of ZrO₂ contains both acidic (Zr⁴⁺ Lewis acid sites) and basic (O²⁻ sites) centers, which work in concert to catalyze the reaction. The basic sites facilitate the initial abstraction of an α-hydrogen to form the enolate nucleophile, while the Lewis acid sites activate the carbonyl group of the electrophilic aldehyde. The balance and strength of these acid-base sites are critical in determining the catalyst's activity and selectivity. For instance, mesoporous ZrO₂ with stronger base sites has shown higher initial activity in aldol condensation reactions, although it may be prone to faster deactivation osti.gov. The cooperative effect of these sites is hypothesized to be crucial, with basic sites catalyzing the condensation and acidic sites promoting the subsequent dehydration step mdpi.com.

Table 1: Heterogeneous Catalysts for 2-Propyl-2-heptenal Synthesis and Related Aldol Condensations

| Catalyst | Precursor Aldehyde | Key Features | Research Findings |

|---|---|---|---|

| TiO₂ | n-Valeraldehyde | Possesses both Lewis and Brønsted acid sites. | Lewis acid sites activate the carbonyl group, facilitating nucleophilic attack. researchgate.net |

| Ni-IL/SiO₂ | n-Valeraldehyde | Bifunctional catalyst with acidic ionic liquid and nickel components. | Enables one-pot synthesis of 2-propylheptanol via 2-propyl-2-heptenal intermediate. |

| ZrO₂ | Valeraldehyde / Cyclopentanone | Tunable acid-base properties with both Lewis acid and basic sites. | Cooperative action of acid and base sites promotes condensation and dehydration. Stronger base sites can lead to higher initial activity. osti.govmdpi.com |

| TiO₂-ZrO₂ | Cyclopentanone | Composite oxide with bifunctional acid-base properties. | Lewis acid sites are identified as active sites for the condensation reaction. researchgate.net |

Supported Ionic Liquid Catalysts (e.g., Silica-Based SILLPs)

Supported Ionic Liquid Catalysts (SILCA) or Supported Ionic Liquid Phase (SILP) catalysts represent an innovative class of materials that bridge the gap between homogeneous and heterogeneous catalysis mdpi.comnih.gov. In these systems, a thin film of an ionic liquid (IL) containing a dissolved catalyst is immobilized on a solid support, typically a high-surface-area material like silica.

The ionic liquid phase provides a stable and controlled microenvironment for the catalytic reaction, while the solid support allows for easy separation of the catalyst from the reaction mixture. This approach can enhance catalyst stability and facilitate continuous flow processes mdpi.com. The properties of the ionic liquid, such as its polarity and acidity or basicity, can be tuned to optimize the reaction conditions. For the synthesis of 2-propyl-2-heptenal, an acidic ionic liquid can be employed to catalyze the aldol condensation of valeraldehyde. The silica support provides a high surface area for the dispersion of the ionic liquid, maximizing the accessibility of the catalytic sites.

The immobilization of the ionic liquid can be achieved through physisorption or by covalent bonding to the support surface. Covalently attached ionic liquids offer greater stability against leaching, which is a common issue in liquid-phase reactions.

Mechanistic Insights into Catalytic Action (e.g., Acid-Base Catalysis)

The synthesis of 2-propyl-2-heptenal via the self-condensation of valeraldehyde is a classic example of an aldol condensation reaction, which can be catalyzed by either acids or bases.

Base-Catalyzed Mechanism: In the presence of a base, the reaction is initiated by the deprotonation of the α-carbon of a valeraldehyde molecule, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second valeraldehyde molecule. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy aldehyde (2-propyl-3-hydroxyheptanal). Under the reaction conditions, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-propyl-2-heptenal. The dehydration step is often the driving force for the reaction.

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. The first step involves the protonation of the carbonyl oxygen of a valeraldehyde molecule, which enhances its electrophilicity. Tautomerization of another valeraldehyde molecule leads to the formation of its enol isomer. The enol, acting as a nucleophile, then attacks the protonated carbonyl carbon of the activated aldehyde. Following deprotonation, the same β-hydroxy aldehyde intermediate is formed, which then undergoes acid-catalyzed dehydration to yield 2-propyl-2-heptenal.

Chemo- and Stereoselective Synthesis Approaches

Control of E/Z Isomerism in Aldol Condensate Formation

The double bond in 2-propyl-2-heptenal can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a significant aspect of its synthesis. The relative stability of the E and Z isomers, as well as the reaction conditions and catalyst used, can influence the isomeric ratio of the final product.

Generally, the E isomer of α,β-unsaturated aldehydes is thermodynamically more stable than the Z isomer due to reduced steric hindrance between the substituent groups on the double bond. In many aldol condensation reactions, the E isomer is the major product. However, the stereochemical outcome can be influenced by the transition state geometry during the dehydration of the β-hydroxy aldehyde intermediate.

The specific catalyst and reaction conditions can play a role in determining the E/Z ratio. For instance, certain catalysts might favor a transition state that leads to the formation of the Z isomer. However, detailed studies focusing specifically on the control of E/Z isomerism in the synthesis of 2-propyl-2-heptenal are not extensively reported in the readily available literature. The selective synthesis of either the E or Z isomer often requires more sophisticated synthetic strategies, potentially involving stereoselective reagents or catalysts that can direct the stereochemical outcome of the dehydration step.

Regioselectivity and Diastereoselectivity in Complex Reaction Environments

Regioselectivity: In the context of the self-condensation of valeraldehyde to form 2-propyl-2-heptenal, regioselectivity refers to which α-carbon is deprotonated to form the enolate and which aldehyde molecule acts as the electrophile. Since it is a self-condensation, the reacting molecules are identical. Valeraldehyde has only one type of α-hydrogen (on the C2 carbon), so the formation of a single enolate regioisomer is expected. This enolate then attacks another molecule of valeraldehyde, leading to a single constitutional isomer of the initial aldol adduct. Therefore, issues of regioselectivity are minimal in this specific self-condensation reaction.

Diastereoselectivity: When the aldol addition occurs, a new stereocenter is created at the β-carbon (C3 of the 2-propyl-3-hydroxyheptanal intermediate). If the reaction were to be carried out with a chiral catalyst or auxiliary, it would be possible to control the absolute configuration of this stereocenter. However, in a typical achiral reaction, a racemic mixture of the two enantiomers of the β-hydroxy aldehyde would be formed.

Chemical Reactivity and Functionalization Strategies for 2 Propyl 2 Heptenal

Reactions of the α,β-Unsaturated Aldehyde Moiety

The conjugation of the double bond with the electron-withdrawing carbonyl group creates a delocalized π-electron system. This delocalization renders the carbonyl carbon, the α-carbon, and the β-carbon electrophilic, making them susceptible to attack by nucleophiles.

The carbonyl group in 2-propyl-2-heptenal can undergo direct nucleophilic attack, a process often referred to as 1,2-addition. In this reaction, a nucleophile adds directly to the electrophilic carbonyl carbon. The reactivity of the carbonyl group is a cornerstone of aldehyde chemistry, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. wikipedia.orgyoutube.comyoutube.com

However, due to the conjugated system, nucleophilic addition can also occur at the β-carbon in a process called conjugate addition or 1,4-addition. The choice between 1,2- and 1,4-addition is largely determined by the nature of the nucleophile and the reaction conditions. Generally, strong, "hard" nucleophiles (like Grignard reagents or organolithium compounds) tend to favor direct 1,2-addition, while weaker, "soft" nucleophiles (such as amines, cyanides, and organocuprates) preferentially undergo 1,4-conjugate addition. pressbooks.publibretexts.orgopenstax.org The initial product of conjugate addition is an enolate ion, which is then protonated at the α-carbon to give the saturated carbonyl compound. libretexts.orgopenstax.org

A notable example of 1,4-addition is the Michael addition, which involves the addition of an enolate ion to an α,β-unsaturated carbonyl compound. pressbooks.publibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds.

Table 1: Nucleophilic Addition Reactions on 2-Propyl-2-heptenal

| Addition Type | Position of Attack | Common Nucleophiles | Initial Product | Final Product (after protonation) |

| 1,2-Addition (Direct) | Carbonyl Carbon | Grignard Reagents (R-MgX), Organolithium (R-Li) | Alkoxide | Substituted Allylic Alcohol |

| 1,4-Addition (Conjugate) | β-Carbon | Amines (R₂NH), Cyanide (CN⁻), Organocuprates (R₂CuLi), Enolates | Enolate Ion | Saturated Aldehyde with β-substituent |

While the double bond in 2-propyl-2-heptenal is electron-rich, its reactivity towards electrophiles is diminished compared to a simple alkene. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which reduces the electron density of the C=C bond. Nevertheless, electrophilic addition reactions can still occur, typically involving the attack of an electrophile on the π-electrons of the double bond to form a carbocation intermediate. libretexts.org This carbocation is then attacked by a nucleophile to complete the addition.

The regioselectivity of this addition is influenced by the stability of the resulting carbocation. In the case of 2-propyl-2-heptenal, the addition of a protic acid like HBr would proceed by protonation of the double bond. The resulting carbocation's stability is affected by both the alkyl groups and the adjacent carbonyl group. The subsequent attack by the bromide ion yields the final addition product. libretexts.org

Reduction and Oxidation Pathways

The dual functionality of 2-propyl-2-heptenal allows for selective or complete reduction of the aldehyde and alkene groups.

Catalytic hydrogenation is a key method for the reduction of 2-propyl-2-heptenal. By carefully selecting the catalyst, solvent, and reaction conditions (temperature and pressure), it is possible to selectively hydrogenate either the C=C double bond or the C=O carbonyl group, or both simultaneously. google.com This selectivity is crucial for synthesizing specific downstream products. google.com For instance, certain platinum and ruthenium catalysts have shown high selectivity in the hydrogenation of α,β-unsaturated aldehydes. researchgate.net

The selective reduction of the carbon-carbon double bond in 2-propyl-2-heptenal, while leaving the aldehyde group intact, yields the saturated aldehyde, 2-propylheptanal. This transformation can be achieved through catalytic hydrogenation. google.com This process is often the first step in a two-stage hydrogenation to produce 2-propylheptanol. google.com The reaction typically employs catalysts like Raney nickel under controlled conditions to favor the saturation of the alkene bond over the reduction of the more resistant carbonyl group. google.com Studies on similar compounds, like 2-ethyl-hexen-2-al, have shown that Ni/Al₂O₃ catalysts can be effective for this selective hydrogenation. semanticscholar.org

The complete reduction of 2-propyl-2-heptenal leads to the formation of the corresponding saturated alcohol, 2-propylheptanol. This can be accomplished either in a single stage, where both the C=C and C=O bonds are hydrogenated simultaneously, or in a two-stage process by first forming 2-propylheptanal and then reducing the aldehyde group. google.comwikipedia.org

The direct, single-stage hydrogenation is an efficient route to 2-propylheptanol. google.comintratec.us An example of this process involves the hydrogenation of 2-propyl-2-heptenal using a Raney nickel catalyst at elevated temperature (100°C) and pressure (300 p.s.i.), resulting in a high yield of 2-propylheptanol. google.com This alcohol is a valuable chemical intermediate, notably used as a precursor for plasticizers. google.comchemicalbook.com

Table 2: Reduction Products of 2-Propyl-2-heptenal

| Starting Material | Reaction | Conditions/Catalyst | Major Product |

| 2-Propyl-2-heptenal | Selective Hydrogenation | Controlled conditions, e.g., specific Ni catalysts | 2-Propylheptanal |

| 2-Propyl-2-heptenal | Complete Hydrogenation | Raney Nickel, Heat, Pressure | 2-Propylheptanol |

| 2-Propylheptanal | Hydrogenation | Standard reduction conditions | 2-Propylheptanol |

Occurrence, Biogenesis, and Environmental Fate of 2 Propyl 2 Heptenal

Natural Occurrence and Biological Sources

The natural occurrence of 2-propyl-2-heptenal in the biosphere is not extensively documented, with its identification being more common as a product of chemical degradation rather than a constituent of fresh, unprocessed biological tissues.

Identification in Plant Species (e.g., Plectranthus glabratus)

While the genus Plectranthus is known for its rich profile of volatile organic compounds, primarily terpenoids, specific evidence identifying 2-propyl-2-heptenal in Plectranthus glabratus or other species within the genus is not available in current scientific literature. up.ac.zanih.govresearchgate.netnih.govzafu.edu.cn The volatile profiles of Plectranthus species are typically dominated by monoterpenes and sesquiterpenes. nih.gov

Table 1: Major Classes of Volatile Compounds Identified in the Genus Plectranthus

| Chemical Class | Examples |

|---|---|

| Monoterpenes | Limonene, α-Pinene, β-Pinene, Camphene, Sabinene |

| Monoterpenoids | α-Terpinyl acetate, Isobornyl acetate |

| Sesquiterpenes | β-Caryophyllene |

| Sesquiterpenoids | Not extensively detailed in the provided context |

| Alkanes and Olefins | Various |

This table is representative of the general volatile composition of the Plectranthus genus and does not imply the presence of 2-propyl-2-heptenal.

Proposed Biosynthetic Pathways and Metabolic Origins in Plants

In plants, the formation of aldehydes is often a consequence of the oxidative degradation of polyunsaturated fatty acids, a process initiated by lipoxygenase enzymes. This pathway is a well-established source of various volatile compounds that contribute to the aroma of plants. While a specific biosynthetic pathway for 2-propyl-2-heptenal has not been elucidated, it is plausible that it could arise from the enzymatic or auto-oxidative breakdown of fatty acids within the plant tissues, although its direct biosynthesis as a primary metabolite is not supported by current evidence.

Formation in Food and Biological Systems

The presence of 2-propyl-2-heptenal in food and biological systems is predominantly a result of chemical reactions involving the breakdown of lipids, particularly through oxidation and thermal degradation.

Lipid Oxidation and Thermal Degradation Mechanisms

The degradation of polyunsaturated fatty acids is a primary route to the formation of a wide array of volatile compounds, including aldehydes, which can significantly impact the flavor and aroma of foods.

Derivation from Unsaturated Fatty Acid Metabolism (e.g., linoleic acid, linolenic acid)

The autoxidation of linoleic and linolenic acids, which are common polyunsaturated fatty acids in many food matrices, leads to the formation of hydroperoxides as primary products. nih.govnih.govnih.gov These hydroperoxides are unstable and can undergo further cleavage to produce a variety of secondary volatile products, including aldehydes. nih.govnih.gov For instance, the oxidation of linoleic acid is known to produce 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.gov The subsequent breakdown of these hydroperoxides can lead to the formation of various aldehydes. nih.gov While the precise mechanism for the formation of 2-propyl-2-heptenal is not explicitly detailed, it is understood to be a product of such lipid peroxidation processes. fao.org

Secondary Products in Thermally Processed Food Matrices (e.g., cooking oils, meat, plant-based proteins)

Thermal processing of foods rich in unsaturated fats, such as cooking oils, meat, and plant-based proteins, accelerates lipid oxidation and degradation, leading to the generation of a complex mixture of volatile compounds. nih.govnih.govresearchgate.netnih.gov These compounds are responsible for the characteristic aromas of cooked foods but can also contribute to off-flavors. foodnavigator.com

Heating of cooking oils results in the emission of numerous volatile organic compounds, with aldehydes being a significant class. nih.govudayton.educabidigitallibrary.orgresearchgate.netrsc.org The specific aldehydes formed depend on the fatty acid composition of the oil and the cooking temperature. nih.govrsc.org

In meat, cooking induces the Maillard reaction and lipid degradation, which together produce a wide range of flavor compounds, including aldehydes, alcohols, ketones, and sulfur-containing compounds. nih.govresearchgate.netscielo.briastatedigitalpress.commdpi.com The volatile profile of cooked meat is influenced by factors such as the type of meat, cooking method, and degree of doneness. nih.goviastatedigitalpress.com

Similarly, the processing of plant-based proteins, especially at high temperatures, can lead to the oxidation of lipids present in the formulation, resulting in the formation of volatile aldehydes. nih.govresearchgate.netnih.govresearchgate.net These can sometimes contribute to undesirable "off-flavors" in the final product. foodnavigator.com Although a variety of aldehydes have been identified in these food matrices, the specific presence and concentration of 2-propyl-2-heptenal are not consistently reported in the literature.

Table 2: Common Volatile Aldehydes Generated from Lipid Oxidation in Thermally Processed Foods

| Food Matrix | Examples of Identified Aldehydes |

|---|---|

| Cooking Oils | Acetaldehyde, Acrolein, Propanal, Butanal, Pentanal, Heptanal, Octanal, Nonanal, 2-Hexenal, 2-Heptenal, 2-Octenal, 2-Decenal, 2,4-Heptadienal, 2,4-Decadienal udayton.edu |

| Cooked Meat | Hexanal (B45976), Nonanal, (E,E)-2,4-Decadienal, Methional scielo.br |

| Plant-Based Proteins | Pentanal, Hexanal, Nonanal, 2-Heptenal, Benzaldehyde nih.gov |

This table provides examples of aldehydes commonly found in these food categories and is not an exhaustive list. The presence of 2-propyl-2-heptenal is not explicitly confirmed in these sources.

Non-Enzymatic Chemical Reactions in Food Systems (e.g., Aldol (B89426) Condensation)

2-Propyl-2-heptenal is formed in food systems primarily through non-enzymatic reactions, most notably the aldol condensation of pentanal. nih.gov This reaction is a significant pathway for the formation of various flavor and off-flavor compounds during food processing and storage. The process involves the self-condensation of two molecules of pentanal, an aldehyde that arises from the oxidation of fatty acids.

The reaction is typically base-catalyzed and proceeds through the formation of an enolate ion from one pentanal molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule. The resulting aldol addition product, 3-hydroxy-2-propylheptanal, readily undergoes dehydration (loss of a water molecule) to form the more stable α,β-unsaturated aldehyde, 2-propyl-2-heptenal. mdpi.com This dehydration step is favored because the resulting conjugated system of the double bond and the carbonyl group is energetically stable.

This compound has been identified as a contributor to "old soap" off-notes in plant-based protein sources like pea protein isolates. nih.gov Its formation is linked to the lipid degradation that occurs during the protein extraction process. The presence of pentanal, a product of lipid oxidation, serves as the precursor for the subsequent aldol condensation. nih.govmdpi.com Both E (trans) and Z (cis) isomers of 2-propyl-2-heptenal can be formed, with the E isomer typically being the more abundant due to greater stability in the transition state during the water elimination step. nih.gov

Table 1: Aldol Condensation of Pentanal

| Reactant | Catalyst | Intermediate Product | Final Product |

|---|

Generation of Carbonyl Adducts and Fluorophores with Proteins and Amino Acids

As an α,β-unsaturated aldehyde, 2-propyl-2-heptenal is an electrophilic compound capable of reacting with nucleophilic functional groups found in proteins and amino acids. wikipedia.org This reactivity is due to the conjugated system, which makes both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. The primary mechanism for this reaction is known as a Michael addition or conjugate addition, where a nucleophile adds to the β-carbon of the carbon-carbon double bond. wikipedia.org

The most common nucleophiles in proteins are the side chains of amino acids such as lysine (B10760008) (amino group), cysteine (thiol group), and histidine (imidazole group). The reaction of 2-propyl-2-heptenal with these residues results in the formation of stable covalent adducts, a type of post-translational modification. This adduction can alter the structure and function of the protein, which is a significant consideration in food chemistry as it can impact texture, digestibility, and allergenicity.

While the formation of fluorescent products (fluorophores) upon reaction of aldehydes with proteins is a known phenomenon, often associated with advanced glycation end-products (AGEs) and lipid peroxidation end-products, specific studies detailing fluorophore generation from 2-propyl-2-heptenal are not extensively documented. However, the cross-linking of proteins by bifunctional aldehydes can lead to the formation of complex structures that may exhibit fluorescence. These reactions are part of the broader Maillard reaction and lipid peroxidation pathways that contribute to changes in food quality during processing and storage.

Table 2: Potential Protein Adduction Sites for 2-Propyl-2-heptenal

| Amino Acid | Nucleophilic Group | Type of Adduct |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Histidine | Imidazole (B134444) Ring | Michael Adduct |

Biotransformation and Microbial Metabolism

Pathways in Oxylipin Metabolism

2-Propyl-2-heptenal is recognized as a metabolic by-product of oxylipin metabolism. Oxylipins are a family of oxygenated fatty acids that are produced via enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid. nih.govnih.gov The formation of α,β-unsaturated aldehydes is a key consequence of lipid peroxidation. nih.gov

The biogenesis of 2-propyl-2-heptenal is linked to the degradation of lipid hydroperoxides, which are the initial products of PUFA oxidation. These unstable intermediates undergo cleavage and rearrangement to form a variety of smaller, often reactive, molecules, including a range of aldehydes. The specific aldehydes formed depend on the original fatty acid and the site of oxidation. In this context, 2-propyl-2-heptenal arises from the breakdown of specific PUFA hydroperoxides. Oxylipins themselves are potent signaling molecules, and their metabolic pathways are tightly controlled; the aldehydes generated as by-products are subsequently removed through further metabolic processes, including mitochondrial β-oxidation. nih.govnih.gov

Investigation of Microbial Degradation Pathways in Environmental and Food Contexts

While specific microbial degradation pathways for 2-propyl-2-heptenal are not well-detailed in the scientific literature, general mechanisms for the microbial catabolism of α,β-unsaturated aldehydes can be inferred. Microorganisms in soil, water, and food systems possess diverse metabolic capabilities to utilize organic compounds as carbon and energy sources.

Potential microbial degradation pathways for 2-propyl-2-heptenal likely involve one or more of the following steps:

Reduction of the Aldehyde Group: The aldehyde functional group can be reduced to a primary alcohol (2-propyl-2-hepten-1-ol).

Oxidation of the Aldehyde Group: The aldehyde can be oxidized to the corresponding carboxylic acid (2-propyl-2-heptenoic acid).

Reduction of the Carbon-Carbon Double Bond: The double bond can be saturated, a common detoxification step in microbes, yielding 2-propylheptanal.

Following these initial transformations, the resulting intermediates would likely enter central metabolic pathways, such as fatty acid β-oxidation, to be completely mineralized. researchgate.net Interestingly, some research has indicated that α,β-unsaturated aldehydes, including 2-propyl-hepten-2-al, exhibit antimicrobial activity, which could influence the microbial communities in its vicinity. nih.gov

Environmental Presence as a Volatile Organic Compound (VOC) and Atmospheric Chemistry Considerations

2-Propyl-2-heptenal is classified as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate easily into the surrounding air. wikipedia.orgepa.gov This class of compounds is emitted from a wide variety of sources, both natural (e.g., plants) and anthropogenic (e.g., industrial processes, food processing).

Once in the atmosphere, VOCs participate in a series of chemical reactions, contributing significantly to atmospheric chemistry. The atmospheric fate of 2-propyl-2-heptenal is primarily governed by its reaction with photochemically generated oxidants, principally the hydroxyl radical (•OH) during the day and the nitrate radical (NO₃•) at night.

The reaction with these radicals leads to the degradation of the parent compound and the formation of secondary pollutants. These reactions can contribute to:

Tropospheric Ozone Formation: In the presence of nitrogen oxides (NOx) and sunlight, the oxidation of VOCs leads to the formation of ground-level ozone, a major component of photochemical smog. researchgate.net

Secondary Organic Aerosol (SOA) Formation: The oxidation products of 2-propyl-2-heptenal can have lower volatility, leading them to condense into particulate matter, known as SOAs. SOAs have significant impacts on air quality and climate. wiley.com

The presence of both an aldehyde group and a carbon-carbon double bond makes 2-propyl-2-heptenal a reactive species in the atmosphere, and its environmental presence is a factor in local and regional air quality. researchgate.netwiley.com

Advanced Analytical Methodologies for 2 Propyl 2 Heptenal Characterization

Hyphenated Chromatographic Techniques for Identification and Quantitation

Hyphenated chromatographic techniques are indispensable for resolving and identifying volatile and semi-volatile compounds within complex matrices. For 2-propyl-2-heptenal, these methods offer high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of 2-propyl-2-heptenal. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides detailed mass spectra for component identification.

For the identification of 2-propyl-2-heptenal, the retention index is a key parameter. The Kovats retention index, a relative measure of retention time, aids in the compound's identification by comparing its elution to that of n-alkane standards. nih.gov The mass spectrum of 2-propyl-2-heptenal, an α,β-unsaturated aldehyde, is characterized by a specific fragmentation pattern upon electron ionization. ontosight.ai While a detailed mass spectrum for this specific compound is not widely published, the fragmentation would be expected to involve cleavage at the allylic position and fragmentation of the alkyl chains.

Quantitative analysis can be performed by creating a calibration curve using a pure standard of 2-propyl-2-heptenal. This allows for the determination of its concentration in various samples.

Table 1: GC-MS Retention Data for 2-Propyl-2-heptenal

| Parameter | Value | Reference Column Type |

| Kovats Retention Index | 1168 | Standard non-polar |

| Kovats Retention Index | 1496 | Standard polar |

Data sourced from PubChem CID 6386353. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for the extraction and concentration of volatile and semi-volatile compounds like 2-propyl-2-heptenal from a sample matrix. mdpi.comredalyc.org This method is frequently coupled with GC-MS for the analysis of aroma compounds in food and other materials. nih.govresearchgate.net

In the context of food analysis, such as in fried products where lipid oxidation can lead to the formation of 2-propyl-2-heptenal, HS-SPME-GC-MS is an invaluable technique. nih.govacs.orgresearchgate.net The choice of the SPME fiber coating is critical for the efficient extraction of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. mdpi.com

The methodology involves exposing the SPME fiber to the headspace above the sample, allowing for the adsorption of volatile compounds. The fiber is then thermally desorbed in the GC injector for analysis. This technique is highly sensitive, enabling the detection of trace amounts of 2-propyl-2-heptenal. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging and powerful technique for the analysis of volatile organic compounds. researchgate.netnih.govnih.govnews-medical.net It combines the high-resolution separation of GC with the high sensitivity and rapid detection of IMS. bohrium.comresearchgate.netakjournals.comnih.gov This hyphenated technique is particularly advantageous for the analysis of complex volatile profiles in food and beverages. mdpi.commdpi.com

In GC-IMS, compounds are first separated based on their retention time in the GC column and then introduced into the IMS drift tube. In the drift tube, ionized molecules are separated based on their size, shape, and charge, providing an additional dimension of separation. This results in a two-dimensional plot of retention time versus drift time, which can be used to create a unique fingerprint for a sample.

While specific studies on 2-propyl-2-heptenal using GC-IMS are not prevalent, the technique's proven success in detecting other aldehydes in food matrices suggests its high applicability for the analysis of this compound. mdpi.com The high sensitivity of GC-IMS would allow for the detection of 2-propyl-2-heptenal at very low concentrations, which is crucial for flavor and off-flavor analysis.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the detailed structural elucidation of molecules, including the determination of stereochemistry and the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (E/Z Isomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the stereochemistry of double bonds. For 2-propyl-2-heptenal, which can exist as E and Z isomers, ¹H and ¹³C NMR are essential for distinguishing between these stereoisomers. cymitquimica.com

The chemical shifts of the vinylic proton and the aldehydic proton are particularly diagnostic for the stereochemical assignment of α,β-unsaturated aldehydes. In the ¹H NMR spectrum, the vinylic proton of the E-isomer is expected to resonate at a lower field (higher ppm) compared to the Z-isomer due to the anisotropic effect of the carbonyl group. stackexchange.com

Table 2: Predicted ¹H NMR Chemical Shift Differences for E/Z Isomers of α,β-Unsaturated Aldehydes

| Proton | Expected Chemical Shift Range (ppm) | Note |

| Aldehydic proton (E-isomer) | 9.5 - 10.5 | |

| Aldehydic proton (Z-isomer) | 9.3 - 10.0 | Generally at a slightly higher field than the E-isomer. |

| Vinylic proton (E-isomer) | 6.5 - 7.5 | Deshielded by the carbonyl group. |

| Vinylic proton (Z-isomer) | 6.0 - 7.0 | Shielded relative to the E-isomer. |

These are generalized predictions based on known trends for α,β-unsaturated aldehydes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. core.ac.uklibretexts.org For 2-propyl-2-heptenal, these techniques can confirm the presence of the key functional groups: the aldehyde and the carbon-carbon double bond.

In the FT-IR spectrum, the C=O stretching vibration of the conjugated aldehyde typically appears in the region of 1685-1666 cm⁻¹. libretexts.org The C=C stretching vibration is expected in the range of 1650-1600 cm⁻¹. The aldehydic C-H stretch gives rise to two weak bands around 2850 and 2750 cm⁻¹.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent technique for observing the C=C double bond. cdnsciencepub.comresearchgate.netrsc.org The C=O and C=C stretching vibrations are also observable in the Raman spectrum and can provide complementary information to the FT-IR data. researchgate.netnih.gov The availability of FT-IR and Raman spectra for 2-propyl-2-heptenal in the SpectraBase database is a valuable resource for its characterization. nih.gov

Table 3: Characteristic Vibrational Frequencies for 2-Propyl-2-heptenal

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (conjugated aldehyde) | Stretch | 1685 - 1666 | FT-IR, Raman |

| C=C (conjugated alkene) | Stretch | 1650 - 1600 | FT-IR, Raman |

| Aldehydic C-H | Stretch | ~2850 and ~2750 | FT-IR |

| Vinylic =C-H | Stretch | 3100 - 3000 | FT-IR |

| Aliphatic C-H | Stretch | 3000 - 2850 | FT-IR, Raman |

Olfactometry-Assisted Analysis (GC-O) for Aroma Perception Studies

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. nih.gov This method is indispensable for identifying which of the many volatile compounds in a complex mixture are responsible for its characteristic aroma. In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a heated sniffing port where a trained panelist can assess the odor of the eluting compounds. nih.gov

Several GC-O techniques can be employed to semi-quantitatively evaluate the potency of an odorant. Methods like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ involve the serial dilution of a sample extract. nih.gov The most potent odorants will still be detectable at higher dilution levels, providing a measure of their relative importance to the aroma.

While specific GC-O studies dedicated solely to 2-propyl-2-heptenal are not extensively documented in peer-reviewed literature, the methodology is routinely applied to similar branched and unbranched aldehydes. For instance, the related compound (E)-2-heptenal has been characterized with descriptors such as "green," "fatty," and "fruity." foodb.cathegoodscentscompany.com A hypothetical GC-O analysis of a sample containing 2-propyl-2-heptenal would yield data similar to that presented in the table below, linking its retention index to its specific aroma characteristics as perceived by sensory panelists.

Table 1: Illustrative GC-O Analysis Data for Aroma-Active Compounds This table presents hypothetical data for 2-propyl-2-heptenal based on typical GC-O outputs and known descriptors for similar aldehydes, as specific experimental data is not publicly available.

| Retention Index (DB-5) | Aroma Descriptor | Intensity (0-5 Scale) |

| 1168 | Fruity, ripe pear, slightly waxy | 4 |

| 985 | Green, leafy | 3 |

| 1050 | Floral, sweet | 2 |

Data is illustrative. The Retention Index for 2-propyl-2-heptenal on a standard non-polar column is approximately 1168. nih.gov

Development and Validation of Quantitative Analytical Methods for Trace Detection

The detection and quantification of 2-propyl-2-heptenal at trace levels (in the parts-per-billion or parts-per-trillion range) is crucial for quality control in food and fragrance applications. Due to their reactivity, aldehydes can be challenging to analyze directly at low concentrations. Therefore, methods often involve a derivatization step to improve chromatographic behavior and detection sensitivity.

A highly effective and widely validated approach for the trace quantification of aldehydes is the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as a derivatizing agent, followed by analysis with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). researchgate.net The PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This derivative is significantly more volatile and has excellent ionization efficiency, making it ideal for sensitive detection by MS, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. researchgate.net

The development and validation of such a method for 2-propyl-2-heptenal would involve several key steps:

Optimization of Derivatization: Conditions such as pH, temperature, reaction time, and reagent concentration are optimized to ensure complete conversion of the aldehyde to its PFBHA-oxime.

Extraction: Solid-phase extraction (SPE) or other sample preparation techniques are used to isolate the derivatives from the sample matrix and concentrate them prior to analysis. researchgate.net

GC-MS/MS Analysis: Chromatographic conditions (column type, temperature program) and mass spectrometer parameters are optimized for the separation and detection of the 2-propyl-2-heptenal-PFBHA oxime.

Method Validation: The method is rigorously validated according to international guidelines to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability.

Table 2: Representative Validation Parameters for a Quantitative GC-MS/MS Method for Aldehydes This table illustrates typical performance characteristics for a trace aldehyde analysis method based on published data for structurally related compounds. researchgate.net

| Validation Parameter | Typical Performance Metric |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L |

| Repeatability (RSD%) | < 10% |

| Recovery (%) | 85 - 110% |

This type of validated method would be highly suitable for monitoring the concentration of 2-propyl-2-heptenal in various products, ensuring consistency and adherence to quality standards.

Computational Chemistry and Theoretical Modeling of 2 Propyl 2 Heptenal

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 2-propyl-2-heptenal. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. mpg.descispace.comacs.orgscispace.commultidisciplinaryjournals.com The conjugated system of the C=C double bond and the carbonyl group in 2-propyl-2-heptenal dictates its electronic properties and reactivity. rsc.org

The electronic distribution in 2-propyl-2-heptenal is characterized by a polarization of the π-electron system towards the electronegative oxygen atom. This results in a partial positive charge on the carbonyl carbon and the β-carbon of the alkene, making them susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the C=C double bond, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Calculation of Molecular Conformations and Isomers

The presence of rotatable single bonds in 2-propyl-2-heptenal gives rise to various conformations. The most significant of these are the s-trans and s-cis conformers, arising from rotation around the C-C single bond connecting the carbonyl group and the C=C double bond. rsc.org

Quantum chemical calculations can be employed to determine the relative energies of these conformers and the energy barriers to their interconversion. Generally, for α,β-unsaturated aldehydes, the s-trans conformer is found to be more stable due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen. rsc.org For 2-propyl-2-heptenal, the bulky propyl group at the α-position would further favor the s-trans conformation.

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0.00 |

| s-cis | 0° | 2.5 - 4.0 |

Note: The data in this table is hypothetical and based on typical values for α,β-unsaturated aldehydes. Specific computational studies on 2-propyl-2-heptenal are not available.

In addition to rotational conformers, 2-propyl-2-heptenal can exist as geometric isomers (E and Z) due to the substituted double bond. The IUPAC name 2-propyl-2-heptenal implies the propyl group and the heptenal chain are on the same side of the double bond, corresponding to the Z-isomer. The relative stability of the E and Z isomers can also be computationally assessed, with the outcome depending on the steric interactions between the substituents.

Theoretical Reaction Pathway Elucidation (e.g., Aldol (B89426) Condensation Mechanisms, Hydrogenation)

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving 2-propyl-2-heptenal.

Aldol Condensation: 2-Propyl-2-heptenal is typically formed via an aldol condensation of pentanal. aiche.org Theoretical modeling can elucidate the reaction pathway, including the formation of the enolate, the carbon-carbon bond-forming step, and the final dehydration to yield the α,β-unsaturated aldehyde. nih.govresearchgate.netacs.orgacs.org The calculations can identify the transition state structures and their corresponding activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. aiche.orgnih.gov

Hydrogenation: The selective hydrogenation of α,β-unsaturated aldehydes is of significant industrial interest. acs.orgumn.edupnnl.govtandfonline.comacs.org Theoretical studies can model the hydrogenation of 2-propyl-2-heptenal over various metal catalysts. umn.edupnnl.gov These studies can predict the preferred reaction pathway, whether it is the hydrogenation of the C=C double bond to yield 2-propyl-heptanal or the hydrogenation of the C=O group to produce 2-propyl-2-hepten-1-ol. The calculations can help in understanding the role of the catalyst and the reaction conditions in determining the selectivity of the hydrogenation process. umn.edupnnl.govaidic.it

| Reaction Pathway | Product | Catalyst | Theoretical Activation Energy (kcal/mol) |

| C=C Hydrogenation | 2-Propyl-heptanal | Pd | Lower |

| C=O Hydrogenation | 2-Propyl-2-hepten-1-ol | Pt, Ru | Higher |

Note: The data in this table is a qualitative representation based on general findings for the hydrogenation of α,β-unsaturated aldehydes and does not represent specific calculated values for 2-propyl-2-heptenal.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties of 2-propyl-2-heptenal, including its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govliverpool.ac.uknih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.govstenutz.eu These theoretical predictions are invaluable for the structural elucidation and characterization of the compound and its reaction products. nih.govliverpool.ac.uk

| Proton | Predicted ¹H Chemical Shift (ppm) |

| Aldehydic H | 9.3 - 9.5 |

| Vinylic H | 6.0 - 6.5 |

| Allylic CH₂ | 2.1 - 2.4 |

| Other Alkyl H | 0.9 - 1.6 |

| Carbon | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C | 190 - 195 |

| α-Carbon (C=C) | 140 - 150 |

| β-Carbon (C=C) | 155 - 165 |

| Alkyl C | 10 - 40 |

Note: The data in these tables are estimated ranges based on typical values for α,β-unsaturated aldehydes and have not been specifically calculated for 2-propyl-2-heptenal. libretexts.org

Molecular Dynamics Simulations in Condensed Phases and Biological Environments

In a condensed phase, such as in a solvent like water or an organic solvent, MD simulations can be used to study the solvation of 2-propyl-2-heptenal. This would involve analyzing the radial distribution functions of solvent molecules around the solute to understand the structure of the solvation shell. Furthermore, simulations could reveal the dynamics of the solvent and how it influences the conformational flexibility of 2-propyl-2-heptenal.

In a biological context, MD simulations could be employed to investigate the interaction of 2-propyl-2-heptenal with biological macromolecules, such as proteins or DNA. nih.gov Given the electrophilic nature of α,β-unsaturated aldehydes, they are known to react with nucleophilic residues in proteins and DNA bases, which is a basis for their biological activity and toxicity. nih.govnih.gov MD simulations could help to identify potential binding sites on a protein and to understand the non-covalent interactions that precede a potential covalent modification.

Structure-Activity Relationship (SAR) Modeling for Biological and Chemical Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For α,β-unsaturated aldehydes, QSAR models have been developed to predict their toxicity, such as genotoxicity and aquatic toxicity. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

The reactivity of 2-propyl-2-heptenal, particularly its potential to act as a Michael acceptor, is a key determinant of its biological activity. researchgate.netewadirect.comnih.gov QSAR models for the toxicity of α,β-unsaturated aldehydes often include descriptors that quantify this reactivity, such as the LUMO energy or parameters related to the electrophilicity of the molecule. researchgate.net

| Descriptor | Influence on Biological Activity |

| LogP (Lipophilicity) | Affects absorption, distribution, and membrane permeation. |

| LUMO Energy | Lower LUMO energy generally correlates with higher reactivity and toxicity. researchgate.net |

| Electrophilicity Index | A measure of the ability of the molecule to accept electrons, related to its reactivity as a Michael acceptor. researchgate.net |

| Steric Parameters | The size and shape of the molecule can influence its binding to biological targets. |

Note: This table presents general principles of SAR for α,β-unsaturated aldehydes. nih.govqsardb.org

By developing SAR and QSAR models that include 2-propyl-2-heptenal and related compounds, it would be possible to predict its potential toxicity and to understand the structural features that are most important for its biological interactions. This knowledge is crucial for risk assessment and for the design of safer chemicals.

Biological and Biochemical Research Applications of 2 Propyl 2 Heptenal

Investigation of Biological Activities (Focus on Mechanistic Research)

The biological activities of 2-propyl-2-heptenal and related α,β-unsaturated aldehydes are a subject of significant scientific inquiry. Research has focused on elucidating the mechanisms through which these compounds exert their effects on various organisms.

Antimicrobial and Antifungal Properties (based on studies of analogous compounds like 2-Heptenal)

Studies on analogous compounds, particularly (E)-2-heptenal, have provided a framework for understanding the potential antimicrobial and antifungal mechanisms of 2-propyl-2-heptenal. The primary mode of action appears to involve the disruption of cell membrane integrity.

Research has shown that (E)-2-heptenal can completely inhibit the growth of fungi such as Aspergillus flavus. nih.gov The proposed mechanism involves compromising the plasma membrane, leading to the leakage of intracellular electrolytes. nih.gov This disruption is further evidenced by morphological changes in fungal mycelia observed through scanning electron microscopy. nih.gov Additionally, these compounds can induce oxidative stress within the fungal cells, leading to an accumulation of superoxide (B77818) anions and hydrogen peroxide, which contributes to their antifungal effect. nih.gov

In bacteria, similar mechanisms have been observed. Alkenals, including (E)-2-heptenal, are thought to cause significant disruption of the lipid portion of the plasma membrane, allowing them to penetrate the bacterial cells. nih.govresearchgate.net This action is correlated with the compound's chain length and the presence of the α,β-double bond. nih.govresearchgate.net The activity of these aldehydes has been demonstrated against various dermatophytes like Tricophyton mentagrophytes and Microsporum canis. nih.gov Some unsaturated aldehydes also exhibit anti-elastase activity, targeting a virulence factor essential for fungal colonization. nih.gov

**Table 1: Mechanistic Insights into the Antifungal Activity of (E)-2-Heptenal against *Aspergillus flavus***

| Observed Effect | Implied Mechanism | Reference |

|---|---|---|

| Leakage of intracellular electrolytes | Disruption of plasma membrane integrity | nih.gov |

| Altered mycelial morphology | Structural damage to the cell | nih.gov |

| Accumulation of superoxide anions | Induction of oxidative stress | nih.gov |

| Reduced ATP production | Impairment of mitochondrial function | nih.gov |

Role in Inter-Organismal Signaling and Defense Mechanisms

Volatile organic compounds (VOCs), including unsaturated aldehydes, are crucial in mediating interactions between organisms. researchgate.net They function as key elements in chemical defense and communication systems across different kingdoms of life. researchgate.netfrontiersin.org

In the insect world, particularly among Heteroptera (true bugs), α,β-unsaturated aldehydes like (E)-2-hexenal and (E)-2-octenal are common components of scent gland secretions. jst.go.jpresearchgate.net These compounds serve as potent chemical defenses against predators. jst.go.jpnih.gov Research has demonstrated that they can act as repellents and feeding deterrents against various insect predators, such as the praying mantis. jst.go.jpresearchgate.net The defensive secretions can be discharged when the insect is disturbed, providing protection from attack. jst.go.jp

In plants and microalgae, these compounds are part of the "volatilome," a complex mixture of emitted VOCs involved in numerous biological processes. researchgate.netfrontiersin.org They play roles in plant-plant interactions, attracting pollinators, and as signaling molecules in response to environmental stressors like nutrient deprivation or herbivory. frontiersin.org For instance, 2-heptenal has been identified as a VOC produced by the microalga Lobosphaera incisa under nitrogen-starvation conditions, where it may function as a chemical signaling messenger to neighboring cells. frontiersin.org

Enzymatic Transformations and Biocatalysis Involving 2-Propyl-2-heptenal

The formation and degradation of 2-propyl-2-heptenal are tied to specific enzymatic pathways, and its chemical structure presents opportunities for application in biocatalytic processes.

Identification of Enzymes Involved in its Formation or Degradation

2-Propyl-2-heptenal is recognized as a metabolic by-product of the oxylipin pathway, which involves the enzymatic oxygenation of unsaturated fatty acids. cymitquimica.comchemicalbook.com The biosynthesis of related short-chain aldehydes is initiated by lipoxygenase (LOX) enzymes, which introduce oxygen into polyunsaturated fatty acids like linoleic or linolenic acid. frontiersin.org

The resulting fatty acid hydroperoxides are then cleaved by a specific enzyme called hydroperoxide lyase (HPL). researchgate.net This cleavage results in the formation of short-chain aldehydes and other fragments. HPLs are key to the production of so-called "green leaf volatiles" (C6 aldehydes) in plants, which are responsible for the characteristic smell of freshly cut grass. researchgate.net The formation of C7 aldehydes like 2-heptenal and, by extension, substituted aldehydes like 2-propyl-2-heptenal, follows this general enzymatic cascade from corresponding unsaturated fatty acid precursors.

Application in Chemoenzymatic Synthesis and Biocatalytic Processes

While specific documented applications of 2-propyl-2-heptenal in chemoenzymatic synthesis are not widely reported, its structure as an α,β-unsaturated aldehyde makes it a potentially valuable substrate for various biocatalytic transformations. Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic catalysis. nih.gov

Enzymes such as alcohol dehydrogenases could be employed for the stereoselective reduction of the aldehyde group in 2-propyl-2-heptenal to produce the corresponding chiral alcohol, 2-propyl-2-heptenol. nih.gov Furthermore, enzymes from the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of the carbon-carbon double bond in enones and enals, which could be applied to 2-propyl-2-heptenal to generate a saturated aldehyde with high enantiomeric purity. nih.gov These biocatalytic approaches offer sustainable and efficient routes to valuable chiral building blocks for the fine chemical and pharmaceutical industries.

Biochemical Interactions with Biomolecules (e.g., Proteins, Lipids, DNA)

The reactivity of the α,β-unsaturated aldehyde functional group is central to the biochemical interactions of 2-propyl-2-heptenal. This group can readily react with biological nucleophiles, leading to a range of effects.

The interaction with lipids is a key aspect of the antimicrobial mechanism. Studies using liposomes have shown that 2E-alkenals can induce rapid leakage of entrapped molecules, indicating a direct interaction that perturbs the structure of the lipid bilayer. nih.govresearchgate.net This disruption of the membrane's barrier function is a primary cause of cell death in bacteria and fungi. nih.gov

These compounds also interact with proteins. The electrophilic nature of the α,β-unsaturated system makes it susceptible to Michael-type addition reactions with nucleophilic amino acid residues such as cysteine and histidine. This covalent modification can alter protein structure and function, leading to enzyme inhibition. For example, (E)-2-octenal and (E)-2-nonenal have been shown to inhibit the enzyme elastase. nih.gov Similarly, the analogous compound 2-heptenal is a known uremic toxin that may exert its effects through the inhibition of enzymes like NADPH oxidase. foodb.ca

While direct covalent binding to DNA is less commonly cited as a primary mechanism for simple alkenals, the damage they cause to the cell membrane can lead to the leakage of intracellular contents, including DNA and RNA, from the cell. nih.gov

Table 2: Summary of Biochemical Interactions of α,β-Unsaturated Aldehydes

| Biomolecule | Type of Interaction | Consequence | References |

|---|---|---|---|

| Lipids | Perturbation of bilayer structure | Increased membrane permeability, cell leakage | nih.gov, researchgate.net |

| Proteins | Covalent modification (Michael addition), non-covalent binding | Enzyme inhibition, disruption of function | nih.gov, foodb.ca |

| DNA/RNA | Indirect (consequence of membrane damage) | Leakage from compromised cells | nih.gov |

Applications in Advanced Materials and Chemical Precursors Research

Intermediate in Industrial Organic Synthesis Research

Research into 2-propyl-2-heptenal has largely centered on its role as a crucial intermediate in the synthesis of valuable industrial chemicals. Its molecular structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a versatile building block.

A primary area of investigation for 2-propyl-2-heptenal is its role as a precursor in the production of 2-propylheptanol. This C10 alcohol is synthesized through the catalytic hydrogenation of 2-propyl-2-heptenal. The process typically involves the aldol (B89426) condensation of n-valeraldehyde, followed by dehydration to yield 2-propyl-2-heptenal, which is then hydrogenated to produce 2-propylheptanol.

2-Propylheptanol is a key raw material for the synthesis of the high-molecular-weight plasticizer, bis(2-propylheptyl) phthalate (B1215562) (DPHP). DPHP is utilized to soften PVC plastics and is considered a general-purpose PVC plasticizer. It is valued for its good plasticizing properties and is often used as a replacement for other phthalates like DEHP and DINP in numerous applications. The production of DPHP involves the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.

Table 1: Synthesis Pathway of Bis(2-propylheptyl) phthalate (DPHP)

| Step | Reactant(s) | Intermediate/Product | Application of Product |

| 1 | n-Valeraldehyde | 2-Propyl-2-heptenal | Intermediate |

| 2 | 2-Propyl-2-heptenal | 2-Propylheptanol | Precursor for Plasticizers |

| 3 | 2-Propylheptanol, Phthalic Anhydride | Bis(2-propylheptyl) phthalate (DPHP) | PVC Plasticizer |

While direct application of 2-propyl-2-heptenal as a precursor for specific pharmaceutical intermediates is not extensively documented in publicly available research, its derivative, 2-propylheptanol, is recognized as a useful compound in organic synthesis. This suggests a potential, albeit indirect, role for 2-propyl-2-heptenal in the synthesis of more complex molecules. The chemical functionalities present in 2-propyl-2-heptenal could, in principle, be modified to create a variety of chemical structures for use in specialty chemical applications. Research has shown that 2-propylheptanol is also used as a raw material for the production of surfactants and lubricants.

The investigation of 2-propyl-2-heptenal as a direct building block for novel monomers and polymeric materials is an area with potential for future research. The presence of a polymerizable double bond and a reactive aldehyde group makes it a candidate for various polymerization reactions. For instance, the aldehyde group could be modified to introduce other functional groups, or the double bond could participate in addition polymerization. While specific examples of polymers derived directly from 2-propyl-2-heptenal are not prevalent in current literature, the broader class of α,β-unsaturated aldehydes is known to be reactive and capable of undergoing polymerization. Research into the polymerization of related heptene (B3026448) and nonene isomers has been conducted, suggesting the feasibility of incorporating such structures into polymer chains.

Conclusions and Future Research Trajectories for 2 Propyl 2 Heptenal

Synthesis of Current Academic Understanding of 2-Propyl-2-heptenal

2-Propyl-2-heptenal, a notable α,β-unsaturated aldehyde, is recognized primarily for its role as a metabolic byproduct and a contributor to flavor profiles in various foods. Current academic understanding identifies it as a product of the self-condensation of n-pentanal (valeraldehyde). google.com This aldol (B89426) condensation reaction represents the principal synthetic pathway, where the intermediate, 2-propyl-3-hydroxy-heptanal, typically dehydrates under the reaction conditions to yield the final unsaturated aldehyde. google.com

In the biological sphere, 2-propyl-2-heptenal is classified as a metabolic byproduct resulting from the metabolism of unsaturated fatty acids into oxylipins. cymitquimica.com This links the compound to processes of oxidative stress, where the peroxidation of lipids generates a variety of reactive aldehydes. louisville.edunih.gov Its presence in biological systems has led to its investigation as a potential volatile organic compound (VOC) biomarker for certain physiological or pathological states. louisville.educreative-proteomics.com

From a food science perspective, 2-propyl-2-heptenal is a known flavor and aroma compound. Its sensory impact can be significant, and it is sometimes characterized as an "off-note" in products such as plant-based proteins. bioengineer.org The formation of such aldehydes through lipoxygenase-catalyzed oxidation is a key factor in the flavor profiles of many food items, particularly those derived from soybeans. bioengineer.org

Chemical and Physical Properties of 2-Propyl-2-heptenal

| Property | Value | Source |

|---|---|---|

| CAS Number | 34880-43-8 | nih.gov |

| Molecular Formula | C10H18O | cymitquimica.com |

| Molecular Weight | 154.25 g/mol | nih.gov |

| IUPAC Name | (2Z)-2-propylhept-2-enal | nih.gov |